Indazole, 3-((3-morpholinopropyl)amino)-

Description

BenchChem offers high-quality Indazole, 3-((3-morpholinopropyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indazole, 3-((3-morpholinopropyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

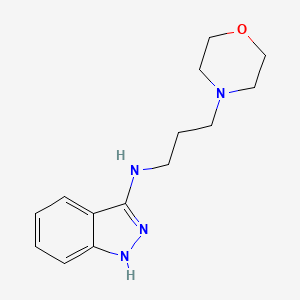

Structure

3D Structure

Properties

CAS No. |

108552-93-8 |

|---|---|

Molecular Formula |

C14H20N4O |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-1H-indazol-3-amine |

InChI |

InChI=1S/C14H20N4O/c1-2-5-13-12(4-1)14(17-16-13)15-6-3-7-18-8-10-19-11-9-18/h1-2,4-5H,3,6-11H2,(H2,15,16,17) |

InChI Key |

NIYFKJYEUPPINB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCNC2=NNC3=CC=CC=C32 |

Origin of Product |

United States |

Buchwald Hartwig C N Cross Coupling:a More Modern and Often More Selective Method is the Palladium Catalyzed Buchwald Hartwig Amination.wikipedia.orglibretexts.orgthis Reaction Couples an Amine with an Aryl Halide or Triflate. to Synthesize Indazole, 3 3 Morpholinopropyl Amino , This Would Involve Coupling 3 Bromo or 3 Iodoindazole with 3 Morpholinopropan 1 Amine.nih.govthe Buchwald Hartwig Reaction Has Been Successfully Applied to the Synthesis of Various N Substituted 3 Aminoindazoles.thieme Connect.comresearchgate.netthe Choice of Palladium Catalyst, Phosphine Ligand, and Base is Critical for Achieving High Yields.thieme Connect.comnih.govcatalyst Systems Based on Ligands Like Brettphos and Ruphos Have Shown Broad Applicability for Coupling Primary and Secondary Amines to Heteroaryl Halides.nih.govthis Method Avoids the Regioselectivity Issues Associated with Direct Alkylation of 3 Aminoindazole, As the C N Bond is Formed Specifically at the 3 Position.thieme Connect.com

Methodologies for Structural Characterization of Indazole, 3-((3-morpholinopropyl)amino)-

The unambiguous structural confirmation of the synthesized Indazole, 3-((3-morpholinopropyl)amino)- is essential. This is achieved through a combination of separation techniques to ensure purity and spectroscopic methods to elucidate the molecular structure.

Advanced Chromatographic Separation Techniques

Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and potential side products, such as N-1 or N-2 alkylated isomers. Purification is most commonly achieved using chromatographic techniques.

Column Chromatography: This is the standard method for purification on a laboratory scale. A silica (B1680970) gel stationary phase is typically used with a gradient of polar and non-polar solvents (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the components based on polarity. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical standards or final compound batches, reverse-phase HPLC is often employed. This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water, often with additives like formic acid or trifluoroacetic acid). HPLC provides excellent separation of closely related impurities and allows for quantification of purity. thermofisher.com

Table 3: Chromatographic Purification Methods for Indazole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Primary purification of crude reaction mixture |

| Reverse-Phase HPLC | C18-silica | Acetonitrile/Water + 0.1% TFA | Final purification, purity analysis |

This interactive table is based on general laboratory practices and data from references derpharmachemica.comthermofisher.com.

High-Resolution Spectroscopic Analyses (e.g., NMR, Mass Spectrometry)

Once purified, the definitive structure of Indazole, 3-((3-morpholinopropyl)amino)- is confirmed using high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

1H NMR: Provides information on the number and chemical environment of protons. For the target compound, distinct signals would be expected for the aromatic protons on the indazole ring (typically in the δ 7.0-8.1 ppm range), the methylene (B1212753) protons of the propyl chain, and the methylene protons of the morpholine (B109124) ring. chemicalbook.com The protons on the morpholine ring adjacent to the oxygen typically appear downfield (around δ 3.7 ppm) compared to those adjacent to the nitrogen (around δ 2.4-2.5 ppm). chemicalbook.com

13C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum would display signals for the aromatic carbons of the indazole core and the aliphatic carbons of the morpholinopropyl side chain. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the precise location of the side chain attachment at the 3-amino position.

Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the compound. For Indazole, 3-((3-morpholinopropyl)amino)- (C14H20N4O), the expected exact mass for the protonated molecule [M+H]+ would be approximately 261.1710.

Tandem MS (MS/MS): The molecular ion is fragmented to produce a characteristic pattern. Expected fragments would correspond to the loss of the morpholine ring or cleavage along the propyl chain, providing further structural confirmation. For example, a prominent fragment ion at m/z 100 corresponding to the morpholinomethyl cation [CH2=N(CH2CH2)2O]+ is a characteristic feature for N-propylmorpholine derivatives. nih.gov Another key fragment would be the indazol-3-amine cation at m/z 133. nist.gov

Table 4: Predicted Spectroscopic Data for Indazole, 3-((3-morpholinopropyl)amino)-

| Technique | Feature | Predicted Observation |

|---|---|---|

| 1H NMR | Indazole Aromatic Protons | δ 7.0 - 8.1 ppm (multiplets) |

| Morpholine CH2-O Protons | ~ δ 3.7 ppm (triplet) | |

| Morpholine CH2-N Protons | ~ δ 2.4-2.5 ppm (multiplets) | |

| Propyl Chain Protons | ~ δ 1.8-3.4 ppm (multiplets) | |

| HRMS (ESI+) | Protonated Molecular Ion [M+H]+ | m/z ≈ 261.1710 (Calculated for C14H21N4O+) |

| MS/MS | Characteristic Fragment Ions | m/z 133 (Indazol-3-amine), m/z 100 (Morpholinomethyl cation) |

This interactive table is based on spectral data from analogous structures found in references nih.govchemicalbook.comchemicalbook.comnist.gov.

Elucidation of Structure Activity Relationships Sar for Indazole, 3 3 Morpholinopropyl Amino Analogs

Systematic Modification of the Indazole Core and Substituent Effects

The indazole ring, a fusion of benzene (B151609) and pyrazole, offers multiple positions for substitution, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. caribjscitech.comnih.gov The nature and position of substituents on this bicyclic system are paramount in determining the molecule's interaction with biological targets. nih.gov

The regioselective placement of substituents on the indazole core significantly impacts biological activity. Both electronic and steric factors play a crucial role in determining the potency and selectivity of the analogs.

N1 Position: Alkylation at the N1 position is a common strategy in the development of indazole-based drugs. nih.govrsc.org The N1 position is often crucial for establishing key interactions with target proteins. The choice of the N-alkylating reagent can influence the regioselectivity of the reaction, with a high degree of N1 selectivity often being desirable. nih.gov While methods for the de novo construction of N1-alkyl indazoles exist, the regioselective functionalization of a 1H-indazole can be challenging. nih.gov Studies have shown that a thermodynamically driven approach can achieve high selectivity for N1-alkylation, which is critical as the N1- and N2-alkylated isomers can have vastly different biological profiles. nih.govresearchgate.net

C4, C5, C6, and C7 Positions: Substitutions on the benzene portion of the indazole ring are critical for modulating activity.

C5 Position: The C5 position is frequently modified. For instance, in a series of 1H-indazole-3-amine derivatives, replacing a 3-fluorophenyl group at the C5 position with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group led to a decrease in inhibitory activity against the K562 cancer cell line. mdpi.com Other studies have explored 5-chloro and 5-hydroxyindazoles to modulate activity. nih.gov

C6 Position: In one study of indazole derivatives, analogs with a pyridyl group at the C6 position displayed improved antiproliferative activity against several cancer cell lines compared to those with a phenyl group. researchgate.net

C7 Position: The C7 position is subject to significant steric and electronic effects. The presence of bulky or electron-withdrawing groups at C7 can influence the regioselectivity of N-alkylation, favoring the N2 isomer. nih.gov For example, indazoles with a nitro (NO2) or methoxycarbonyl (CO2Me) group at C7 show excellent N2 regioselectivity during alkylation reactions. nih.gov Specific compounds like 7-nitroindazole (B13768) and 7-methoxyindazole have been identified as nitric oxide synthase inhibitors. austinpublishinggroup.com

| Position | Substituent Type | Observed Effect on Activity or Selectivity | Reference Compound(s) |

|---|---|---|---|

| N1 | Alkylation | Crucial for target interaction; regioselectivity is key for biological activity. | Generic N1-alkyl indazoles |

| C5 | Aryl groups (e.g., 3-fluorophenyl) | Potent inhibitory activity; replacement with other groups (e.g., 4-methoxyphenyl) can decrease potency. mdpi.com | 1H-indazole-3-amine derivatives |

| C6 | Heteroaryl groups (e.g., pyridyl) | Improved antiproliferative activity compared to phenyl substitution. researchgate.net | (E)-3,5-dimethoxystyryl indazoles |

| C7 | Electron-withdrawing (e.g., -NO2, -CO2Me) | Favors N2-alkylation over N1. nih.gov Specific substituents can confer inhibitory activity (e.g., nitric oxide synthase inhibition). austinpublishinggroup.com | 7-nitroindazole, 7-methoxyindazole |

Indazole exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govcaribjscitech.comnih.gov This tautomerism is a critical feature that significantly influences the molecule's chemical reactivity, physical properties, and, consequently, its biological activity. nih.govresearchgate.net

The 1H-tautomer is generally considered to be the more thermodynamically stable and predominant form in solution and the solid state. nih.govcaribjscitech.comnih.gov This stability is a key factor in drug design, as the specific tautomeric form present determines the geometry and the hydrogen-bonding pattern of the molecule. The nitrogen atom at the N1 position in the 1H-tautomer acts as a hydrogen bond donor, a feature often essential for anchoring the molecule within the active site of a target protein, such as a kinase hinge region. mdpi.com The N2 atom, in turn, acts as a hydrogen bond acceptor. The specific arrangement of these donors and acceptors presented by the predominant 1H-tautomer is often crucial for achieving the desired pharmacological effect. researchgate.net Therefore, understanding and controlling the tautomeric equilibrium is a fundamental aspect of designing effective indazole-based therapeutic agents.

Structural Variations of the 3-Amino Linker and their Impact on Biological Activity

The length of the alkyl chain in the linker is a critical parameter. The three-carbon (propyl) chain in the parent compound provides a specific degree of flexibility and distance between the indazole core and the morpholine (B109124) moiety.

Chain Length: Altering the chain length can significantly impact biological activity. Shortening the linker (e.g., to an ethyl chain) or lengthening it (e.g., to a butyl or pentyl chain) would change the spatial relationship between the two ends of the molecule. An optimal linker length correctly positions the terminal morpholine group in a binding pocket while the indazole core is anchored elsewhere. According to general medicinal chemistry principles, increasing the alkyl chain length can also decrease the polarity of the amine structure. researchgate.net

Branching: The introduction of branching, for example, by adding a methyl group to the propyl chain, would create a more rigid structure. This increased steric hindrance could either improve binding by locking the molecule into a more favorable conformation or decrease activity by preventing it from fitting into the active site. researchgate.net

While the propyl linker in "Indazole, 3-((3-morpholinopropyl)amino)-" is achiral, the introduction of substituents on the chain would create chiral centers. Stereochemistry is known to play a pivotal role in the biological activity of chiral compounds. nih.govnih.gov If a chiral center were introduced into the linker, the resulting enantiomers (R and S isomers) would likely exhibit different pharmacological profiles. researchgate.net This difference can arise from several factors:

Target Binding: One enantiomer may fit more precisely into the three-dimensional architecture of the target's binding site, leading to a stronger and more effective interaction.

Pharmacokinetics: Stereochemistry can also affect drug transport and metabolism, leading to a stereospecific uptake or clearance of the drug. nih.govnih.gov

Therefore, if branched analogs were to be synthesized, the separation and individual testing of the stereoisomers would be essential to fully characterize their biological activity and identify the more potent isomer. researchgate.net

Modifications within the Morpholine Moiety and their Structure-Activity Implications

The morpholine ring is a privileged pharmacophore in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. e3s-conferences.orgnih.govresearchgate.net Its nitrogen atom is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, while the entire ring contributes to the aqueous solubility of the molecule. researchgate.net

Structure-activity relationship studies have shown that modifications to the morpholine ring can significantly influence biological activity. For example, the introduction of alkyl substitutions at the C3 position of the morpholine ring has been shown to increase the anticancer activity of some compounds. researchgate.net Furthermore, creating more rigid, bridged morpholine analogs can lead to more potent and selective inhibitors, as the constrained conformation can fit more effectively into the deep pockets of a target protein. e3s-conferences.org The ability of the morpholine moiety to enhance potency through molecular interactions and to modulate pharmacokinetic properties makes it a key component for optimization in the design of analogs of Indazole, 3-((3-morpholinopropyl)amino)-. nih.govresearchgate.net

Substituent Effects on the Morpholine Ring

The morpholine ring is a common feature in many biologically active compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility, conferred by the ether oxygen. e3s-conferences.org Modifications to the carbon atoms of the morpholine ring in analogs of Indazole, 3-((3-morpholinopropyl)amino)- can significantly modulate biological activity by altering the molecule's steric profile, conformation, and potential interactions with target proteins.

Research into various classes of morpholine-containing compounds has shown that substitution on the ring is a viable strategy for activity optimization. e3s-conferences.org For instance, the introduction of small alkyl groups, such as methyl, at the C-2 or C-3 positions can introduce chirality and provide specific steric features that may enhance binding affinity to a biological target. Conversely, larger, bulky substituents could lead to a decrease in activity due to steric hindrance.

SAR studies on other heterocyclic scaffolds have demonstrated that substitution on a terminal morpholine ring can be critical for potency. For example, in certain kinase inhibitors, the morpholine moiety is known to interact with the protein's hinge region, and substituents can fine-tune these interactions. e3s-conferences.org While specific SAR data for substitutions on the morpholine ring of the Indazole, 3-((3-morpholinopropyl)amino)- series is not extensively detailed in publicly available literature, general principles suggest that such modifications would be a critical component of lead optimization.

Interactive Table: Potential Substituent Effects on the Morpholine Ring

| Substitution Position | Type of Substituent | Potential Impact on Biological Activity |

|---|---|---|

| C-2 / C-6 | Small Alkyl (e.g., -CH₃) | May introduce favorable steric interactions; creates chiral center. |

| C-2 / C-6 | Polar Group (e.g., -OH) | Could form additional hydrogen bonds with the target protein. |

| C-3 / C-5 | Small Alkyl (e.g., -CH₃) | May alter ring conformation and influence binding orientation. |

Comparative Analysis with Other Cyclic Amine Substituents (e.g., Piperazine)

The choice of the terminal cyclic amine is a crucial determinant of a compound's pharmacological profile, influencing factors such as basicity (pKa), hydrogen bonding capacity, lipophilicity, and potential for further substitution. A comparative analysis of morpholine with other six-membered heterocyclic amines, such as piperidine (B6355638) and piperazine, provides insight into why one might be favored over another for a specific biological target.

Morpholine vs. Piperidine: The primary difference is the replacement of the ether oxygen in morpholine with a methylene (B1212753) (-CH₂-) group in piperidine. This change increases the lipophilicity and basicity of the piperidine ring compared to morpholine. In some contexts, the hydrogen bond accepting capability of the morpholine oxygen is crucial for binding, making it the superior choice. In other cases, the increased flexibility and lipophilicity of piperidine may lead to better target engagement.

Morpholine vs. Piperazine: Piperazine features a second nitrogen atom at the 4-position, which significantly alters its properties. This second nitrogen provides an additional site for hydrogen bonding and, crucially, a point for further substitution (N-substitution). This allows for the introduction of various functional groups to probe for additional binding interactions or to modulate pharmacokinetic properties. However, this also increases the compound's basicity and potential for off-target effects, such as hERG channel inhibition.

Interactive Table: Comparison of Cyclic Amine Substituents

| Feature | Morpholine | Piperidine | Piperazine |

|---|---|---|---|

| Structure | Contains O at position 4 | All-carbon ring (besides N) | Contains N at position 4 |

| Basicity (pKa) | Lower (~8.4) | Higher (~11.2) | Higher (pKa1 ~9.7, pKa2 ~5.6) |

| H-Bonding | N-H (donor), O (acceptor) | N-H (donor) | N-H (donor), 2nd N (acceptor) |

| Lipophilicity | Lower | Higher | Lower (can be modified) |

| Substitution | On Carbon atoms | On Carbon atoms | On Carbon and second N atom |

| Common Role | Improves solubility/PK | Increases lipophilicity | Versatile linker for adding groups |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole, 3-((3-morpholinopropyl)amino)- Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the Indazole, 3-((3-morpholinopropyl)amino)- series, QSAR models can be invaluable for understanding the key physicochemical properties that govern efficacy, thereby guiding the rational design of more potent analogs.

2D and 3D QSAR Methodologies and Model Development

The development of a robust QSAR model involves several key steps, starting with the creation of a dataset of compounds with experimentally determined biological activities. Both 2D and 3D methodologies can be applied to indazole derivatives.

2D QSAR: This approach correlates biological activity with molecular descriptors calculated from the 2D representation of the molecules. These descriptors can quantify various molecular properties, including:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular weight, molar refractivity.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Connectivity indices that describe molecular branching.

Model development typically involves calculating a large number of descriptors for the entire compound series and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to select the most relevant descriptors and build a predictive equation. nih.gov For a series of indazole compounds, a 2D QSAR model might reveal, for example, that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with activity.

3D QSAR: This more advanced approach requires the 3D alignment of the molecules in the dataset and calculates interaction fields around them. The most common 3D QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points surrounding the aligned molecules.

CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model. jmaterenvironsci.com

The development process involves:

Conformational Analysis and Alignment: Finding the bioactive conformation of each molecule and superimposing the series based on a common structural feature (e.g., the indazole core).

Grid Box Generation: Placing the aligned molecules within a 3D grid.

Field Calculation: Computing the interaction energies between a probe atom and each molecule at every grid point.

Statistical Analysis: Using Partial Least Squares (PLS) regression to correlate the variations in field values with the variations in biological activity. jmaterenvironsci.com

Predictive Modeling of Biological Efficacy

The ultimate goal of QSAR modeling is to create a statistically robust model that can accurately predict the biological efficacy of novel, untested compounds. The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures.

Model Validation:

Internal Validation: Often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model.

External Validation: The model is used to predict the activity of a "test set" of compounds that were not used in the model's development. The predictive correlation coefficient (r²_pred) is then calculated. A high r²_pred value confirms the model's ability to generalize to new chemical entities.

A study on a series of 40 indazole compounds developed a QSAR model that could explain 85.2% of the variance in the training set and predict 78.1% of the variance in the test set, demonstrating good model predictivity. nih.gov

Application in Drug Design: A validated 3D QSAR model is visualized through contour maps. These maps highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity.

Steric Maps: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show where they are unfavorable.

Electrostatic Maps: Blue contours highlight areas where positive charges increase activity, while red contours indicate regions where negative charges are preferred.

By interpreting these maps, medicinal chemists can rationally design new analogs of Indazole, 3-((3-morpholinopropyl)amino)- with modifications predicted to improve target binding and, consequently, biological efficacy. For example, if a green contour appears near a specific position on the indazole ring, synthesizing an analog with a larger substituent at that position would be a logical next step.

Interactive Table: Example of a QSAR Model's Predictive Performance

| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ (from QSAR Model) | Residual |

|---|---|---|---|

| IND-01 (Training Set) | 7.85 | 7.80 | 0.05 |

| IND-02 (Training Set) | 7.21 | 7.35 | -0.14 |

| IND-03 (Training Set) | 8.10 | 8.05 | 0.05 |

| IND-04 (Training Set) | 6.95 | 7.01 | -0.06 |

| IND-05 (Test Set) | 7.55 | 7.62 | -0.07 |

Preclinical Biological Evaluation of Indazole, 3 3 Morpholinopropyl Amino Derivatives

In Vitro Biological Assessment Methodologies

A variety of in vitro assays are utilized to characterize the biological activity of 3-((3-morpholinopropyl)amino)indazole derivatives. These methodologies range from cell-based assays that assess target engagement in a physiological context to more direct enzyme inhibition assays against specific molecular targets.

Cell-based assays are instrumental in confirming that a compound interacts with its intended target within a cellular environment and modulates downstream signaling pathways. A common approach is the use of chemoproteomics to profile target engagement. nih.gov This can involve treating live cells with a probe-tagged version of the compound or a competitive binding assay with a known ligand. Following treatment, cells are lysed, and the protein-bound compound is enriched and identified using techniques like mass spectrometry. nih.gov

Furthermore, the modulation of intracellular pathways is often assessed by examining the phosphorylation status of key signaling proteins. For instance, in the evaluation of PI3K/MEK bifunctional inhibitors derived from a related scaffold, the inhibition of downstream AKT and ERK1/2 phosphorylation was a key indicator of target engagement and pathway modulation. nih.gov Western blotting is a standard technique used to measure the levels of phosphorylated and total proteins in treated and untreated cells, providing a clear picture of the compound's effect on specific signaling cascades.

Direct measurement of a compound's ability to inhibit the enzymatic activity of its target is a cornerstone of preclinical evaluation. For indazole derivatives, which are often designed as kinase inhibitors, these assays are critical. The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Derivatives of the indazole scaffold have been evaluated against a wide array of kinase targets, reflecting their potential as broad-spectrum or selective anticancer agents.

FGFRs (Fibroblast Growth Factor Receptors): Indazole-based derivatives have been identified as inhibitors of FGFR1-3. mdpi.com In vitro kinase assays, such as those utilizing P32 radioactive isotopes, have been employed to determine the IC50 values of these compounds. bohrium.com For example, one study identified an indazole derivative that inhibits FGFR1 with an IC50 value of 100 nM. bohrium.com

EGFR (Epidermal Growth Factor Receptor): Several studies have demonstrated the potential of indazole derivatives as EGFR inhibitors. mdpi.comresearchgate.net Enzyme inhibition assays are used to determine the IC50 values against EGFR, with some compounds exhibiting potency in the nanomolar range. researchgate.net The inhibitory effect of these compounds is often compared to that of established EGFR inhibitors like erlotinib (B232) or gefitinib. researchgate.netnih.gov

TTK (Threonine Tyrosine Kinase): Indazole derivatives have been designed and evaluated as inhibitors of TTK, a key regulator of the mitotic checkpoint. longdom.org

Aurora Kinases: Indazole derivatives have shown inhibitory activity against Aurora kinases, which are crucial for mitotic progression. nih.govwhiterose.ac.ukmdpi.com For instance, a novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives were identified as potent inhibitors of Aurora A kinase. nih.gov One quinazolin-4(3H)-one derivative with an indazole-like core, BIQO-19, exhibited selective inhibition of Aurora kinase A with an IC50 of 68.54 nM, compared to 581.03 nM for Aurora kinase B. mdpi.com

GSK3β (Glycogen Synthase Kinase 3β): The inhibitory potential of indazole derivatives has also been explored against GSK3β. nih.gov

HDACs (Histone Deacetylases): Some indazole derivatives have been evaluated for their ability to inhibit HDACs, with a particular focus on selective inhibition of specific isoforms like HDAC6. researchgate.net

PI3Kα (Phosphatidylinositol 3-kinase α): Derivatives of a related imidazo[1,2-a]pyridine (B132010) scaffold, which share some structural similarities with indazoles and often incorporate a morpholino-containing side chain, have been developed as potent PI3Kα inhibitors. nih.gov One such compound demonstrated an IC50 of 150 nM in an enzymatic assay. nih.gov Another series of ZSTK474 analogs, which are PI3K inhibitors, displayed nanomolar inhibition towards PI3Kα. nih.gov

IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4): The therapeutic potential of indazole derivatives extends to the inhibition of IRAK-4, a key component of the inflammatory signaling pathway.

Src (Sarcoma Kinase): Aminoimidazole derivatives, which can be considered bioisosteres of aminopyrazoles and indazoles, have been optimized as potent Src family kinase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Table 1: Enzyme Inhibition Data for Selected Indazole and Related Derivatives

| Compound/Derivative Class | Target Kinase | IC50 (nM) |

| Indazole Derivative 1 | FGFR1 | 100 |

| 3-(pyrrolopyridin-2-yl)indazole | Aurora A | Not specified |

| BIQO-19 | Aurora A | 68.54 |

| BIQO-19 | Aurora B | 581.03 |

| Imidazo[1,2-a]pyridine Derivative 35 | PI3Kα | 150 |

| ZSTK474 Analog | PI3Kα | 5.0 |

| Aminoimidazole Derivative 4k | Src | Not specified |

| Aminoimidazole Derivative 4l | Src | Not specified |

Phenotypic screening involves evaluating the effects of compounds on whole cells or organisms to identify agents that produce a desired phenotype, such as cancer cell death, without a priori knowledge of the specific molecular target. This approach is valuable for discovering compounds with novel mechanisms of action. For indazole derivatives, phenotypic screens typically involve assessing their antiproliferative activity against a panel of human cancer cell lines. longdom.orgnih.govrsc.org

For example, a series of novel polysubstituted indazoles were evaluated for their in vitro antiproliferative activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with several compounds showing IC50 values ranging from 0.64 to 17 µM. nih.gov The most active compounds were then tested against an expanded panel of cell lines including IMR32 (neuroblastoma), MDA-MB-231 (breast), and T47D (breast) to confirm their antiproliferative effects. nih.gov Similarly, another study reported an indazole derivative, compound 2f, with potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. rsc.org

Cellular Response Profiling

Once a compound has demonstrated target engagement and phenotypic effects, further studies are conducted to characterize the cellular responses in more detail. This includes analyzing the compound's impact on cell cycle progression and its ability to induce programmed cell death (apoptosis).

Many kinase inhibitors exert their anticancer effects by interfering with the cell cycle. Flow cytometry is the standard method used to analyze the cell cycle distribution of a cell population based on DNA content. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, and the fluorescence intensity of individual cells is measured. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Several studies have shown that indazole derivatives can induce cell cycle arrest. nih.govnih.gov For instance, selected polysubstituted indazoles were found to cause a block of cells in the S phase, with a corresponding decrease in the proportion of cells in the G2/M and/or G0/G1 phases. nih.gov In contrast, another indazole derivative, compound 7d, caused a significant increase in the percentage of cells in the G2/M phase and the appearance of polyploid cells, suggesting a different mechanism of action, possibly involving the microtubule system. nih.gov Another compound, 1c, was shown to cause a marked increase of cells in the G0-G1 phase in K562 (leukemia) cells. nih.gov

Inducing apoptosis in cancer cells is a key therapeutic goal for many anticancer drugs. Various assays are employed to detect and quantify apoptosis. Flow cytometry can be used to identify apoptotic cells through the detection of a sub-G1 peak, which represents cells with fragmented DNA. nih.govnih.gov

The induction of apoptosis by indazole derivatives is often confirmed by examining the expression of key biochemical markers. rsc.orgnih.govnih.gov A common method is Western blotting to detect the cleavage of caspases, which are the executioner enzymes of apoptosis. For example, the indazole derivative 2f was shown to dose-dependently promote the apoptosis of 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3. rsc.orgnih.gov

The regulation of apoptosis is controlled by the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Treatment with apoptotic indazole derivatives often leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. rsc.orgnih.gov Furthermore, the induction of apoptosis can be associated with a decrease in the mitochondrial membrane potential and an increase in the levels of reactive oxygen species (ROS). rsc.orgnih.gov

Table 2: Cellular Responses to Selected Indazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Effect on Cell Cycle | Apoptotic Markers |

| Polysubstituted Indazoles | A2780, A549 | S phase block | Hypodiploid peak |

| Indazole Derivative 7d | A2780, A549 | G2/M arrest, polyploidy | Not specified |

| Indazole Derivative 1c | K562 | G0/G1 arrest | Not specified |

| Indazole Derivative 2f | 4T1 | Not specified | Upregulation of cleaved caspase-3 and Bax; Downregulation of Bcl-2 |

| Morpholin-3-one Derivatives | A549 | G1 phase block | Elevation of p53 and Fas |

Impact on Mitochondrial Function and Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a critical factor in cellular signaling and pathology. Investigations into indazole derivatives have revealed their potential to modulate oxidative stress by acting as free radical scavengers. researchgate.net In various in vitro assays, these compounds have demonstrated a concentration-dependent ability to inhibit free radicals. researchgate.net

The anti-radical properties of indazole derivatives have been quantified through several experimental models. For instance, in studies of lipid peroxidation, 5-aminoindazole (B92378) and 6-nitroindazole (B21905) showed significant inhibitory effects, with both achieving approximately 70% inhibition. researchgate.net Other tested indazole compounds produced a lesser degree of inhibition in this specific assay. researchgate.net

Further evaluation using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging model showed that various indazole derivatives could inhibit DPPH radical generation in a manner dependent on their concentration. researchgate.net The maximum inhibition observed for the tested compounds was in the range of 39.35% to 51.26%. researchgate.net Among the derivatives, 6-nitroindazole was identified as the most potent inhibitor of DPPH free radical generation. researchgate.net The free radical scavenging potential was also supported by the ability of these indazoles to scavenge nitric oxide (NO). researchgate.net Interestingly, the NO scavenging activity was more pronounced at lower concentrations of the indazole derivatives. researchgate.net

Table 1: Free Radical Scavenging Activity of Indazole Derivatives

| Derivative | Assay | Key Finding |

|---|---|---|

| 5-Aminoindazole | Lipid Peroxidation | ~70% inhibition. researchgate.net |

| 6-Nitroindazole | Lipid Peroxidation | ~70% inhibition. researchgate.net |

| Indazole Derivatives | DPPH Scavenging | 39.35% - 51.26% maximum inhibition. researchgate.net |

| 6-Nitroindazole | DPPH Scavenging | Highest inhibition among tested compounds. researchgate.net |

| Indazole Derivatives | Nitric Oxide Scavenging | Active at low concentrations. researchgate.net |

Assessment of Diverse Biological Activities (excluding clinical applications)

The indazole scaffold is a core component of various compounds exhibiting significant anti-inflammatory properties. nih.govresearchgate.netnih.gov Preclinical studies have consistently demonstrated that indazole and its derivatives can effectively mitigate inflammatory responses in established experimental models. researchgate.netnih.gov The anti-inflammatory effect is thought to be mediated through the inhibition of key inflammatory pathways, including the downregulation of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. researchgate.netnih.gov

In the carrageenan-induced hind paw edema model in rats, a standard for assessing acute inflammation, indazole derivatives produced a significant, dose-dependent, and time-dependent reduction in paw swelling. researchgate.netnih.gov The anti-inflammatory effect of a 100 mg/kg dose of indazole reached a maximum inhibition of 61.03% after five hours, showcasing a potent in vivo response. nih.gov This effect is attributed to the inhibition of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). researchgate.net The significance of the indazole structure in anti-inflammatory drug design is further underscored by the existence of commercially available anti-inflammatory drugs, such as Bendazac and Benzydamine, which are built upon the 1H-indazole scaffold. nih.gov

Table 2: Anti-Inflammatory Activity of Indazole in Carrageenan-Induced Rat Paw Edema

| Treatment | Maximum Inhibition (%) | Time Point |

|---|---|---|

| Indazole (100 mg/kg) | 61.03% | 5 hours nih.gov |

| Diclofenac (10 mg/kg) | 84.50% | 5 hours nih.gov |

Derivatives of indazole have been identified as possessing a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal effects. nih.govnih.gov The versatility of the indazole nucleus allows for chemical modifications that yield compounds active against various microbial strains. nih.gov

In vitro studies have demonstrated the efficacy of specific indazole derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of N-methyl-3-aryl indazoles showed dominance against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Similarly, novel 3-methyl-1H-indazole derivatives were found to be active against B. subtilis and E. coli. plu.mx Among these, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole demonstrated notable antibacterial activity. plu.mx Other studies focusing on 2H-indazoles reported weak to modest activity against clinically relevant Gram-positive isolates, including various species of Enterococcus and Staphylococcus, such as E. faecalis, S. aureus, and S. epidermidis. nih.gov

The antifungal potential of this class of compounds has also been documented. An in vitro antimicrobial assessment of N-methyl-3-aryl indazoles found them to be active against the fungal strain Candida albicans. nih.gov This highlights the potential of the indazole scaffold in the development of agents with dual antibacterial and antifungal properties.

Table 3: Spectrum of Antimicrobial Activity for Selected Indazole Derivatives

| Derivative Class | Target Microorganism | Type of Activity |

|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Antibacterial nih.gov |

| N-methyl-3-aryl indazoles | Candida albicans | Antifungal nih.gov |

| 3-methyl-1H-indazole derivatives | Bacillus subtilis, Escherichia coli | Antibacterial plu.mx |

| 2H-indazole derivatives | Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis | Antibacterial (weak to modest) nih.gov |

The indazole nucleus is a key structural feature in compounds investigated for antiviral activity against a range of viruses. nih.govnih.gov Research has pointed towards the potential of these derivatives to inhibit viral replication and activity, including that of human immunodeficiency virus (HIV). nih.govnih.gov

Recent studies have expanded the scope of antiviral research on indazoles to other significant pathogens. A series of N-arylindazole-3-carboxamide derivatives, developed from a hit compound identified for its anti-MERS-CoV activity, demonstrated potent inhibitory effects against SARS-CoV-2. nih.gov Within this series, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide was particularly effective, exhibiting an EC₅₀ value of 0.69 µM. nih.gov

Furthermore, explorations into complex heterocyclic systems incorporating the indazole moiety have yielded promising results. Compounds based on a pyrrolo[2,3-e]indazole chemotype were found to inhibit the replication of H3N2 and H1N1 influenza A virus strains. nih.gov The mechanism of action for these compounds involves the suppression of viral neuraminidase, an essential enzyme for viral propagation. This indicates that the pyrrolo[2,3-e]indazole scaffold is a valuable starting point for the development of novel neuraminidase inhibitors. nih.gov

Indazole analogues have emerged as promising candidates in the search for new antiparasitic agents, showing efficacy against various protozoan parasites. nih.gov Research in this area has focused on the synthesis and evaluation of indazole derivatives for conditions such as trichomoniasis and leishmaniasis.

A series of 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles were synthesized and evaluated for their in vitro activity against Trichomonas vaginalis. mdpi.com Several of these derivatives proved to be highly active, with IC₅₀ values as low as ≤ 6.5 µM against both susceptible and resistant strains of the parasite. mdpi.com

In the context of leishmaniasis, indazole derivatives have shown significant potential both in vitro and in vivo. Derivatives of 3-alkoxy-1-benzyl-5-nitroindazole demonstrated potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana. mdpi.com Subsequent in vivo evaluation of the derivative NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) in a BALB/c mouse model of cutaneous leishmaniasis showed therapeutic efficacy comparable to the control drug, amphotericin B, significantly reducing lesion development and parasite load. mdpi.com Additionally, novel 3-chloro-6-nitro-1H-indazole derivatives were tested against three Leishmania species, with several compounds exhibiting strong to moderate activity against L. infantum. nih.gov

Beyond the well-documented anti-inflammatory and antimicrobial properties, the indazole scaffold is associated with a wide array of other biological activities. These diverse functions highlight the versatility of this heterocyclic system in medicinal chemistry. nih.gov Preclinical investigations have identified indazole derivatives as having potential anti-proliferative, enzyme inhibitory, analgesic, and anti-hyperlipidemic activities, among others. nih.gov

In the area of oncology research, various 3-substituted 1H-indazoles and 1H-indazol-3-amine derivatives have been evaluated for their anti-proliferative effects and enzyme inhibition capabilities. For instance, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited potent activity against the HL60 human cancer cell line, with IC₅₀ values in the nanomolar to micromolar range. mdpi.com Other research has identified indazole derivatives as potent inhibitors of specific enzymes involved in cancer progression. Compound 119, a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative, was found to be a highly potent and selective ERK 1/2 inhibitor with IC₅₀ values of 20 nM and 7 nM, respectively. nih.gov Furthermore, certain 3-substituted 1H-indazoles were investigated for their ability to inhibit the IDO1 enzyme, with derivatives 121 and 122 showing the most potent activity with IC₅₀ values of 720 nM and 770 nM, respectively. mdpi.com

Molecular Mechanisms of Action and Biological Target Identification

Kinase Inhibition Profiling and Specificity Determination

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. acs.org Numerous studies have demonstrated that substituting the indazole ring at various positions leads to potent inhibitors of specific kinases involved in cancer and other diseases. nih.gov

Derivatives of the 3-aminoindazole scaffold have been shown to inhibit a range of protein kinases, often with a multi-targeted profile. This broad selectivity is a characteristic feature of this chemical class. For instance, a representative 3-amino-1H-indazol-6-yl-benzamide compound was profiled against a panel of 402 kinases and found to have a broad selectivity profile. nih.gov

Key kinase targets identified for various 3-aminoindazole derivatives include:

Receptor Tyrosine Kinases (RTKs): Fms-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and KIT are primary targets. nih.gov Certain derivatives exhibit potent, single-digit nanomolar efficacy against cells dependent on these kinases. nih.gov Fibroblast Growth Factor Receptors (FGFR1 and FGFR2) and Discoidin Domain Receptor 2 (DDR2) have also been identified as important targets, particularly in the context of lung squamous cell carcinoma. acs.org

Non-Receptor Tyrosine Kinases: The Src Family Kinases (SFKs) are another significant target class for amino-substituted heterocyclic compounds. nih.gov

Serine/Threonine Kinases: Members of the Pim kinase family (Pim-1, Pim-2, Pim-3), which are involved in cell proliferation and survival, are inhibited by certain 3,5-substituted-6-azaindazoles. frontiersin.org Additionally, Aurora kinase A, a crucial regulator of mitosis, is a target for some 3-(pyrrolopyridin-2-yl)indazole derivatives. frontiersin.org Glycogen synthase kinase-3 (GSK-3) is another serine/threonine kinase inhibited by a class of 1H-indazole-3-carboxamide derivatives. frontiersin.org

The inhibitory activity of selected indazole derivatives against various kinases is summarized in the table below.

| Compound Class | Kinase Target | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| 3-amino-1H-indazol-6-yl-benzamide | FLT3 | Single-digit nM EC50 | nih.gov |

| 3-amino-1H-indazol-6-yl-benzamide | c-Kit | Single-digit nM EC50 | nih.gov |

| 3-amino-1H-indazol-6-yl-benzamide | PDGFRα (T674M mutant) | Single-digit nM EC50 | nih.gov |

| 3,5-substituted-6-azaindazoles | Pim-1, Pim-2, Pim-3 | 0.005–0.73 μM (Ki) | frontiersin.org |

| 3-(pyrrolopyridin-2-yl)indazoles | Aurora kinase A | 0.0083–1.43 μM (IC50) | frontiersin.org |

| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide | GSK-3 | 0.23–1.20 μM (IC50) | frontiersin.org |

The predominant mechanism of action for indazole-based kinase inhibitors is ATP-competitive inhibition. frontiersin.org In this mode, the small molecule inhibitor binds to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphorylation of downstream target proteins. nih.govgoogle.com

Structural studies have confirmed this mechanism for several indazole derivatives. For example, binding mode analysis revealed that 1H-indazol-3-amine derivatives fit tightly into the ATP binding site of FGFR1, where the 3-aminoindazole group forms hydrogen bonds with hinge region residues Ala564 and Glu562. frontiersin.org Similarly, 3-(pyrrolopyridin-2-yl)indazole derivatives were shown to occupy the ATP binding site of Aurora kinase A. frontiersin.org

Some indazole derivatives are classified as Type II inhibitors, a specific class of ATP-competitive inhibitors that bind to the "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif of the activation loop is flipped. nih.gov This conformation is an inactive state of the kinase, and inhibitors that bind to it can offer a higher degree of selectivity. nih.gov There is currently limited evidence in the reviewed literature to suggest that 3-aminoindazole derivatives act as allosteric modulators, which would involve binding to a site distinct from the ATP pocket to induce a conformational change that inhibits activity.

Interaction with G-Protein Coupled Receptors (GPCRs) and Other Receptor Systems

While the 3-aminoindazole scaffold is overwhelmingly associated with kinase inhibition, the broader indazole chemical family has been explored for other target classes. G-Protein Coupled Receptors (GPCRs) represent the largest family of membrane receptors and are crucial drug targets. nih.gov

Research into the direct interaction of 3-((3-morpholinopropyl)amino) substituted indazoles with GPCRs is limited. However, studies on other indazole analogs have shown activity at these receptors. Specifically, a series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were identified as potent and selective antagonists of the serotonin (B10506) 4 receptor (5-HT(4)R), a member of the GPCR family. nih.gov This indicates that while the 3-aminoindazole core is a potent kinase-binding motif, modification of the core structure and its substituents, such as changing the 3-amino group to a 3-carboxamide, can shift the biological activity towards other target families like GPCRs. nih.gov

Modulation of Intracellular Signal Transduction Pathways

By inhibiting key kinases, indazole derivatives can profoundly modulate the intracellular signal transduction pathways that govern cell fate. The specific pathways affected depend on the kinase selectivity profile of the particular derivative.

One example is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. An indazole diarylurea compound was found to inhibit hepatocellular carcinoma proliferation and angiogenesis, with its mechanism involving the Wnt/β-catenin pathway alongside the inhibition of receptor tyrosine kinases.

A primary consequence of kinase inhibition by indazole derivatives is the suppression of cellular proliferation and survival. These compounds have demonstrated potent antiproliferative activity against a variety of human cancer cell lines.

For example, novel polysubstituted indazoles showed significant antiproliferative effects against A2780 (ovarian) and A549 (lung) cancer cells, with IC50 values in the low micromolar to nanomolar range. This activity was confirmed across additional cell lines, including IMR32 (neuroblastoma), MDA-MB-231 (breast), and T47D (breast). The mechanism often involves the arrest of the cell cycle; certain indazole derivatives cause a block in the S phase or G2/M phase, which is consistent with the inhibition of enzymes involved in DNA synthesis or the mitotic machinery. Furthermore, 3-amino-1H-indazol-6-yl-benzamides exhibit potent growth inhibition in cell lines that are dependent on the activity of oncogenic kinases like FLT3 and Kit. nih.gov

In addition to halting proliferation, certain indazole derivatives can actively induce programmed cell death, or apoptosis. The induction of apoptosis is a key mechanism for effective anticancer agents. Studies have shown that selected indazole compounds can trigger apoptosis to a significant extent in cancer cells. A common method for detecting apoptosis is flow cytometry, which can identify a "hypodiploid peak" corresponding to cells that have undergone DNA fragmentation, a hallmark of late-stage apoptosis. The appearance of such peaks following treatment with indazole derivatives provides direct evidence of their pro-apoptotic activity.

Advanced Proteomic and Genomic Approaches for Target Deconvolution

The deconvolution of a compound's mechanism of action at a molecular level is a complex endeavor that has been significantly advanced by the advent of high-throughput "omics" technologies. For a specific molecule such as Indazole, 3-((3-morpholinopropyl)amino)-, these approaches move beyond traditional candidate-based assays to provide a global perspective of its cellular impact.

Affinity proteomics stands as a powerful and widely utilized strategy for the direct identification of small molecule binding partners from complex biological mixtures. This technique leverages the principles of affinity chromatography, where a derivative of the compound of interest is immobilized on a solid support to selectively capture its interacting proteins from a cell lysate or tissue homogenate.

The successful application of affinity proteomics to "Indazole, 3-((3-morpholinopropyl)amino)-" would necessitate the chemical synthesis of a probe molecule. This involves functionalizing the parent compound with a linker arm and a reactive group for covalent attachment to a matrix (e.g., agarose (B213101) or magnetic beads) without significantly compromising its binding affinity to its native targets.

Hypothetical Workflow for Affinity Proteomics of Indazole, 3-((3-morpholinopropyl)amino)-:

| Step | Description | Key Considerations |

| 1. Probe Synthesis | A derivative of "Indazole, 3-((3-morpholinopropyl)amino)-" is synthesized with a linker and an attachment chemistry (e.g., NHS ester, alkyne for click chemistry). | The point of attachment on the indazole scaffold should be carefully chosen to minimize steric hindrance and preserve the compound's binding epitope. |

| 2. Immobilization | The synthesized probe is covalently coupled to a solid support matrix. | Efficient and stable immobilization is crucial for the subsequent affinity capture. |

| 3. Affinity Capture | The immobilized probe is incubated with a complex protein mixture (e.g., cell lysate). Proteins that bind to the compound are selectively retained on the matrix. | Non-specific binding is a major challenge and requires optimization of washing conditions and the use of control beads (without the immobilized compound). |

| 4. Elution | The bound proteins are eluted from the matrix, often by using a competitive ligand, changing the pH or ionic strength, or using a denaturing agent. | The elution method should be effective in releasing the bound proteins without causing significant degradation. |

| 5. Protein Identification | The eluted proteins are identified using high-resolution mass spectrometry (MS)-based proteomics. | Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be employed to differentiate specific binders from non-specific contaminants. |

While specific experimental data for "Indazole, 3-((3-morpholinopropyl)amino)-" is not publicly available, research on analogous 3-aminoindazole derivatives suggests that this class of compounds frequently targets protein kinases. Therefore, it is plausible that an affinity proteomics study of "Indazole, 3-((3-morpholinopropyl)amino)-" would identify members of the kinome as primary binding partners.

Transcriptomic analysis provides an indirect yet powerful approach to elucidate a compound's mechanism of action by profiling its impact on global gene expression. Techniques such as DNA microarrays and RNA sequencing (RNA-Seq) can quantify the expression levels of thousands of genes simultaneously in cells treated with the compound of interest. The resulting gene expression signature can then be compared to databases of known cellular pathways and signatures of compounds with well-defined mechanisms of action.

For "Indazole, 3-((3-morpholinopropyl)amino)-", a transcriptomic study would involve treating a relevant cell line (e.g., a cancer cell line if antitumor activity is hypothesized) with the compound and a vehicle control. Following treatment, RNA would be extracted, and the transcriptomes of the treated and control cells would be compared.

Illustrative Data from a Hypothetical Transcriptomic Study:

| Gene Symbol | Log2 Fold Change | p-value | Associated Pathway |

| Gene A | 2.5 | 0.001 | Cell Cycle Regulation |

| Gene B | -1.8 | 0.005 | Apoptosis |

| Gene C | 3.1 | <0.001 | MAPK Signaling |

| Gene D | -2.2 | 0.002 | Angiogenesis |

Bioinformatic analysis of the differentially expressed genes would be crucial to identify enriched biological pathways and molecular functions that are modulated by "Indazole, 3-((3-morpholinopropyl)amino)-". For instance, if the compound inhibits a specific kinase, the expression of genes downstream of that kinase's signaling pathway would be expected to be significantly altered. This information can generate hypotheses about the compound's primary targets, which can then be validated using orthogonal methods.

Computational Chemistry and Molecular Modeling Studies of Indazole, 3 3 Morpholinopropyl Amino

General Approaches to Molecular Docking of Indazole Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For indazole-based compounds, these studies are instrumental in understanding their interaction with protein targets.

Identification of Key Binding Residues and Hotspots

For related indazole compounds, molecular docking studies have successfully identified key amino acid residues that are critical for binding. These "hotspots" are often hydrophobic residues that form van der Waals interactions with the indazole ring system and polar residues that can interact with substituents. For a molecule like Indazole, 3-((3-morpholinopropyl)amino)-, key interactions would likely involve the amino group at the 3-position forming hydrogen bonds with the protein backbone, while the morpholinopropyl side chain could interact with residues in a nearby pocket, influencing the compound's specificity for different protein targets.

Molecular Dynamics (MD) Simulations for Conformational Stability

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than the static picture provided by molecular docking.

Assessment of Ligand Stability within Protein Binding Pockets

For indazole-based inhibitors, MD simulations are used to assess the stability of the binding pose predicted by docking. Researchers monitor parameters like the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in the active site. The stability of key hydrogen bonds and other interactions formed by the indazole scaffold and its substituents would be analyzed throughout the simulation to confirm a stable binding mode.

Conformational Dynamics of the Compound and Target

MD simulations also reveal the conformational flexibility of both the ligand and the protein target upon binding. The (3-morpholinopropyl)amino side chain possesses considerable flexibility. MD studies would be essential to understand its preferred conformations within the binding site and how its dynamics contribute to the binding free energy. Such simulations can show how the protein might adapt its shape to accommodate the ligand, a phenomenon known as "induced fit."

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is often employed to calculate properties that are difficult to determine experimentally.

For indazole derivatives, DFT calculations are used to determine optimized molecular geometries, electrostatic potential surfaces, and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, for example, can help explain how the molecule interacts with its protein target. The HOMO-LUMO energy gap is often calculated as an indicator of the molecule's chemical reactivity and stability. These quantum chemical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its biological activity.

While the specific application of these computational techniques to Indazole, 3-((3-morpholinopropyl)amino)- is not documented in the reviewed literature, the established methodologies used for analogous indazole structures provide a clear framework for how such a compound would be computationally investigated to elucidate its potential as a bioactive agent.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its intrinsic reactivity and its ability to interact with biological targets. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the molecular orbitals and charge distribution of Indazole, 3-((3-morpholinopropyl)amino)-.

Key electronic properties investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more chemically reactive.

For Indazole, 3-((3-morpholinopropyl)amino)-, the electron-rich indazole ring system, along with the nitrogen and oxygen atoms in the morpholino and amino groups, significantly influences the distribution of these frontier orbitals. It is predicted that the HOMO would be localized primarily on the indazole ring and the amino linker, which are regions with higher electron density. Conversely, the LUMO may be distributed across the aromatic system. This distribution is critical for predicting how the molecule will engage in donor-acceptor interactions with biological macromolecules. nih.gov

Theoretical calculations also predict the distribution of partial charges on each atom. The nitrogen atoms of the indazole and amino groups, as well as the oxygen atom of the morpholine (B109124) ring, are expected to carry negative partial charges, making them potential sites for electrophilic attack and hydrogen bond formation.

Electrostatic Potential Mapping and Molecular Descriptors

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.com This map provides a clear picture of the charge distribution, identifying electron-rich and electron-poor regions that are key to understanding intermolecular interactions. nih.gov

In an MESP map of Indazole, 3-((3-morpholinopropyl)amino)-, distinct regions of electrostatic potential are anticipated:

Negative Potential (Red/Yellow): These areas, corresponding to high electron density, are expected to be localized around the nitrogen atoms of the indazole ring, the linking amine, and particularly the oxygen atom of the morpholine moiety. These regions represent the most likely sites for interacting with positively charged residues or acting as hydrogen bond acceptors.

Positive Potential (Blue): These electron-deficient regions are typically found around hydrogen atoms bonded to heteroatoms, such as the N-H proton on the indazole ring and the amino linker. These sites are prime candidates for interacting with negatively charged residues or acting as hydrogen bond donors. nih.gov

In addition to MESP, various molecular descriptors are calculated to quantify the physicochemical properties of the molecule, which are essential for predicting its drug-like characteristics.

| Molecular Descriptor | Predicted Value Range | Significance |

|---|---|---|

| Molecular Weight (MW) | ~274.35 g/mol | Influences absorption and diffusion across biological membranes. |

| LogP (Octanol/Water Partition Coefficient) | 2.0 - 3.5 | Indicates lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 60 - 75 Ų | Predicts cell permeability and oral bioavailability. |

| Number of Hydrogen Bond Donors | 2 | Contributes to binding specificity and solubility. |

| Number of Hydrogen Bond Acceptors | 5 | Contributes to binding specificity and solubility. |

| Number of Rotatable Bonds | 5 | Relates to conformational flexibility and binding entropy. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a cornerstone of modern drug development, enabling the early assessment of a compound's pharmacokinetic profile. By using computational models, researchers can forecast how a drug candidate will behave within a biological system, helping to identify potential liabilities before costly experimental studies are undertaken. nih.gov

Computational Assessment of Pharmacokinetic Attributes

Computational tools and platforms like SwissADME, ADMETlab, and pre-ADMET are commonly used to generate predictions for a wide range of pharmacokinetic parameters. ijper.orgjneonatalsurg.com For Indazole, 3-((3-morpholinopropyl)amino)-, these models predict its behavior based on its structural features.

The assessment often begins with evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. The predicted molecular descriptors for Indazole, 3-((3-morpholinopropyl)amino)- (MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) suggest that it possesses favorable physicochemical properties for oral bioavailability.

Further computational analysis provides more detailed predictions:

| Pharmacokinetic Parameter | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Indicates potential for central nervous system activity. |

| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Suggests a risk for drug-drug interactions. |

| Plasma Protein Binding (PPB) | Moderate to High | Affects the free fraction of the drug available to exert its effect. |

| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate | May be subject to active efflux from cells, affecting distribution. |

These computational assessments provide a holistic view of the compound's likely pharmacokinetic profile, guiding further experimental validation. nih.gov

Prediction of Potential Metabolic Pathways

Understanding a compound's metabolic fate is crucial for evaluating its efficacy and safety. In silico metabolism prediction tools identify the most probable sites on a molecule that are susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) family.

For Indazole, 3-((3-morpholinopropyl)amino)-, several metabolic pathways are predicted based on its chemical structure and knowledge of the metabolism of related indazole compounds. researchgate.netnih.gov

Phase I Metabolism:

Hydroxylation: The aromatic indazole ring and the aliphatic morpholinopropyl chain are likely sites for hydroxylation. The benzene (B151609) portion of the indazole core is a common target for aromatic hydroxylation.

N-Dealkylation: The bond between the propyl chain and the morpholine nitrogen could be cleaved, leading to the removal of the morpholine group. Similarly, cleavage at the amino linker is possible.

Morpholine Ring Oxidation: The morpholine ring itself can undergo oxidation to form various metabolites, including ring-opened products.

Phase II Metabolism:

Glucuronidation: Following the introduction of hydroxyl groups during Phase I metabolism, these sites are susceptible to conjugation with glucuronic acid. This process increases the water solubility of the compound, facilitating its excretion from the body. nih.gov

These predicted pathways provide a roadmap for experimental metabolite identification studies, which are essential for fully characterizing the compound's disposition in the body.

Future Research Directions and Emerging Paradigms for Indazole, 3 3 Morpholinopropyl Amino

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Diversity

The synthesis of 3-aminoindazole derivatives, the core of the target compound, has traditionally relied on methods that can be limited in scope and efficiency. Future research is increasingly focused on developing more robust and versatile synthetic routes.

Modern Synthetic Approaches:

Transition-Metal Catalysis: Modern synthetic organic chemistry offers powerful tools for constructing the indazole nucleus. Palladium-catalyzed reactions, for instance, can be used for a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. organic-chemistry.org Similarly, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives provides a direct route to the 3-aminoindazole core. organic-chemistry.org Recent advancements include rhodium (III)-catalyzed C-H activation and annulation sequences, which allow for the one-step construction of functionalized indazoles from readily available starting materials, enhancing atom economy and reducing waste. researchgate.netnih.gov

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry and microwave (MW) irradiation can significantly shorten reaction times, improve yields, and enhance safety and scalability compared to conventional batch processing. These technologies allow for precise control over reaction parameters, which is crucial for optimizing the synthesis of complex molecules like Indazole, 3-((3-morpholinopropyl)amino)- derivatives.

Combinatorial Chemistry: To explore the chemical space around the lead compound, future efforts will likely leverage combinatorial chemistry principles. By developing a flexible synthetic endgame, where the morpholinopropyl side chain and various substituents on the indazole ring can be introduced in the final steps, large libraries of analogs can be generated efficiently. This approach is essential for building comprehensive structure-activity relationship (SAR) models.

A practical and efficient base-mediated, one-pot synthesis of free 3-aminoindazoles has been developed from the reaction of nitriles with hydrazines, which overcomes previous difficulties in using certain substrates and allows for the creation of a wide range of N-aryl substituted derivatives under mild conditions. rsc.org

Advanced Structural Optimization Strategies for Improved Biological Efficacy

Structure-activity relationship (SAR) studies are central to transforming a lead compound into a viable drug candidate. For Indazole, 3-((3-morpholinopropyl)amino)-, optimization efforts will focus on modifying its distinct structural components to enhance potency, selectivity, and pharmacokinetic properties. The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of kinases. nih.govmdpi.com

Key Areas for Optimization:

Indazole Ring Substitution: The benzene (B151609) portion of the indazole ring is a prime target for substitution. Introducing small alkyl groups, halogens, or hydrogen-bond donors/acceptors at the C4, C5, C6, and C7 positions can modulate binding affinity and selectivity for the target protein. For example, in related kinase inhibitors, specific substitutions on this ring have been shown to be critical for achieving desired activity profiles. nih.gov

Modification of the 3-amino Linker: The amino group at the C3 position is a crucial interaction point for many kinase targets. Altering the linker and the terminal group—in this case, the (3-morpholinopropyl) moiety—can profoundly impact biological activity. Research on similar 3-aminoindazole-based kinase inhibitors has shown that replacing a morpholine (B109124) group with a (4-ethylpiperazin-1-yl)methyl moiety can dramatically increase potency against specific targets like the BCR-ABL kinase. tandfonline.comtandfonline.com

Conformational Restriction: Introducing conformational constraints, such as incorporating cyclic structures or rigid linkers into the side chain, can lock the molecule into a more bioactive conformation. This strategy can lead to a significant increase in binding affinity by reducing the entropic penalty upon binding to the target.

The table below summarizes SAR insights from related indazole derivatives, which can guide future optimization of Indazole, 3-((3-morpholinopropyl)amino)-.

| Modification Site | Structural Change | Observed Effect on Biological Activity | Reference(s) |

| Indazole C3-Side Chain | Replacement of morpholine with 4-ethylpiperazine | Significant increase in inhibitory potency against BCR-ABLWT and BCR-ABLT315I kinases. | tandfonline.com, semanticscholar.org, tandfonline.com |

| Indazole C3-Linker | Variation in the nature and regiochemistry of amide linkers | The specific regiochemistry of a 3-carboxamide linker was found to be critical for activity as a CRAC channel blocker; reverse amide isomers were inactive. | nih.gov |

| Indazole Core | Substitution at various positions (C3, C5) | Modifications at these positions were key to improving potency against Tpl2 kinase. | nih.gov |

| General | Addition of vinyl group at C3 | Led to the development of new tropomyosin receptor kinase (Trk) inhibitors with low nanomolar potencies. | nih.gov |

This table is generated based on data from related but distinct indazole compounds to illustrate potential optimization strategies.

Integration with Fragment-Based Drug Design and De Novo Design Approaches

Modern drug discovery increasingly relies on rational, structure-guided methods. Fragment-based drug design (FBDD) and de novo design are powerful paradigms for identifying and optimizing lead compounds.

Fragment-Based Drug Design (FBDD): In this approach, small molecular fragments are screened for weak binding to the biological target. Hits are then grown or linked to produce a more potent lead. The indazole core itself is an excellent starting fragment. rsc.orgresearchgate.net Studies have successfully used FBDD to identify indazole fragments as inhibitors for targets like AXL kinase and Aurora kinases. nih.govnih.gov The "Indazole, 3-((3-morpholinopropyl)amino)-" molecule can be conceptually deconstructed into its constituent fragments: the 3-aminoindazole core and the morpholinopropyl side chain. These or similar fragments can be screened independently, and hits can be elaborated using "growth vectors" to explore the binding pocket and improve affinity. rsc.org

De Novo Design: Computational de novo design programs can generate novel molecular structures predicted to bind to a target's active site. nih.gov Using the crystal structure of a target protein (e.g., a specific kinase), these algorithms can build molecules atom-by-atom within the binding site. The indazole scaffold can be used as a starting point or a constraint in these simulations, allowing for the design of novel derivatives of Indazole, 3-((3-morpholinopropyl)amino)- with optimized interactions and improved predicted efficacy. This approach has been used to identify indazole-based pharmacophores for inhibiting fibroblast growth factor receptor (FGFR) kinases. nih.gov

Development of Chemical Probes for Biological System Interrogation

Beyond therapeutic applications, derivatives of Indazole, 3-((3-morpholinopropyl)amino)- can be developed into chemical probes to study biological systems. These probes are essential tools in chemical biology for target identification, validation, and elucidation of mechanism of action.

Strategies for Probe Development:

Affinity-Based Probes: The parent molecule can be functionalized with a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) and/or a photoreactive group (e.g., diazirine or benzophenone) for covalent cross-linking to its biological target. These probes would enable the unambiguous identification of protein binding partners from cell lysates via proteomic techniques.